1-(2-furylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
Description
Synthesis Analysis
The synthesis of related 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids involves the hydrolysis of corresponding nitriles prepared from the sodium enolate of 3-substituted 3-oxopropionaldehyde and cyanoacetamide. This method outlines a general approach to synthesizing compounds within this class, suggesting a pathway that could be adapted for 1-(2-furylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (Youngdale & Oglia, 1985).
Molecular Structure Analysis
The structural analysis and molecular characterization of related compounds have been conducted using NMR spectroscopy and IR spectrometry, revealing details about the heterocyclic and carboxylic acid functionalities that are likely relevant to this compound. These techniques provide insight into the electronic and geometric configuration of such compounds (Rubtsova et al., 2020).
Chemical Reactions and Properties
Reactivity studies on similar pyridine derivatives highlight the influence of substituents on the furan and pyridine rings, affecting the compound's chemical behavior. These studies reveal the susceptibility of such compounds to undergo electrophilic substitution reactions, providing a basis for understanding the chemical reactivity of this compound (Prostakov et al., 1982).
Physical Properties Analysis
Investigations into the physical properties of related pyridinecarboxylic acids and their esters, such as solubility, melting point, and crystalline structure, are essential for understanding the physicochemical profile of this compound. These properties are critical for the development of pharmaceutical compounds (Ogawa et al., 1993).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, can be inferred from studies on similar compounds. For instance, the interaction of pyridine bases with carboxylic acids in solvents like benzene provides insights into the potential reactivity and binding capabilities of this compound, which could be crucial for its biological activity (Hirose & Tanaka, 1977).
properties
IUPAC Name |
1-(furan-2-ylmethyl)-4,6-dimethyl-2-oxopyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8-6-9(2)14(7-10-4-3-5-18-10)12(15)11(8)13(16)17/h3-6H,7H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUCBCVFRXLSAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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